2-Aminopent-4-enoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

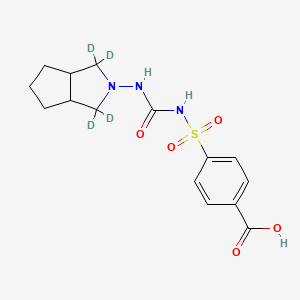

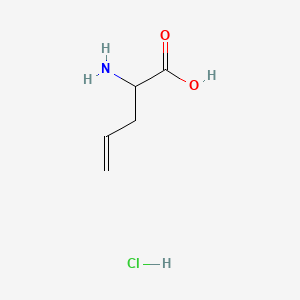

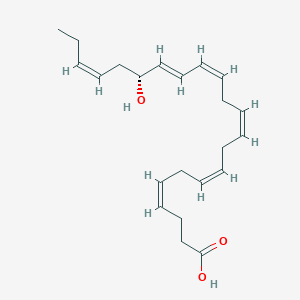

2-Aminopent-4-enoic acid hydrochloride, also known as ®-2-Aminopent-4-enoic acid hydrochloride, is a chemical compound with the molecular formula C5H10ClNO2 . It has a molecular weight of 151.59 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The InChI code for the compound isInChI=1S/C5H9NO2.ClH/c1-2-3-4 (6)5 (7)8;/h2,4H,1,3,6H2, (H,7,8);1H . Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 63.3 Ų and a complexity of 101 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications

Enzyme Mechanism Studies : The enzyme 2-hydroxypentadienoic acid hydratase, related to the degradation of aromatic compounds in bacteria, was studied using 2-hydroxypentadienoic acid. This enzyme, requiring a divalent metal ion for activity, exhibits substrate inhibition at high concentrations and involves essential cysteine and tryptophan residues (Pollard & Bugg, 1998).

Neuropharmacology : Z-5-aminopent-2-enoic acid, a derivative of 2-aminopent-4-enoic acid, was identified as a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. This finding suggests its potential as a lead compound for developing new GABAB-antagonists (Dickenson et al., 1988).

Synthetic Chemistry : The synthesis of 2-amino-4-fluoropent-4-enoic acids was achieved through diastereoselective alkylation, with potential applications as isosteres of asparagine, a key amino acid (Laue et al., 1999).

GABA Receptor Studies : The synthesis and activity of unsaturated derivatives of 5-Aminopentanoic Acid, such as 5-aminopent-2-enoic acid, showed that only the (Z) isomers were active as GABA agonists. This highlights the compound's importance in neuropharmacological research (Allan et al., 1985).

Carcinogenicity Research : The reactions of various lactones, including 4-hydroxypent-2-enoic acid lactone, with primary amines were studied to understand the mechanisms of action of carcinogenic lactones (Jones & Young, 1966).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name |

2-aminopent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDZZOWASZMNQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694383 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144073-09-6 |

Source

|

| Record name | 2-Aminopent-4-enoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)

![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

![3-Nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B584912.png)